N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide
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Overview
Description
N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyridine ring substituted with a sulfonamide group and an amino alcohol side chain. Sulfonamides have been widely studied for their antibacterial properties and are used in various medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-sulfonyl chloride with 3-amino-2-hydroxypropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino alcohol side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced sulfonamides, and substituted pyridine compounds
Scientific Research Applications
N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide is unique due to its specific structure, which combines a pyridine ring with an amino alcohol side chain. This structural feature may confer distinct biological activities and potential therapeutic applications compared to other sulfonamides. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
CAS No. |
921206-67-9 |
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Molecular Formula |
C8H13N3O3S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
N-(3-amino-2-hydroxypropyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O3S/c9-5-7(12)6-11-15(13,14)8-3-1-2-4-10-8/h1-4,7,11-12H,5-6,9H2 |
InChI Key |
GPWZWRKUAYRXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)NCC(CN)O |
Origin of Product |
United States |
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